molecular formula C13H20N2O2S B2563262 Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate CAS No. 2034541-32-5

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate

Cat. No.: B2563262
CAS No.: 2034541-32-5
M. Wt: 268.38
InChI Key: PHGRNSDOWWLHNN-UHFFFAOYSA-N
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Description

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a thiazole ring substituted with a cyclohexyl group and an ethyl carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate typically involves the reaction of 4-cyclohexylthiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of enzymatic functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate can be compared with other carbamates such as:

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate

Uniqueness

The presence of the cyclohexyl group and the thiazole ring in this compound imparts unique chemical and biological properties that distinguish it from other carbamates

Biological Activity

Ethyl ((4-cyclohexylthiazol-2-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Carbamate Derivatives

Carbamate derivatives, including this compound, are known for their chemical stability , ability to penetrate biological membranes , and resemblance to peptide bonds. These properties make them valuable in drug development, particularly for diseases such as cancer, epilepsy, and neurodegenerative disorders. The carbamate group can enhance the biological activity of various pharmacophores through improved bioavailability and reduced first-pass metabolism .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Carbamates often act as inhibitors of enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition can lead to increased levels of neurotransmitters like acetylcholine, enhancing synaptic transmission .
  • Modulation of Signaling Pathways : this compound may influence various signaling pathways, including those involved in oxidative stress responses. For instance, it has been shown to affect Nrf2 signaling, which is critical for cellular defense against oxidative damage .
  • Antimicrobial Activity : Some studies have indicated that carbamate derivatives exhibit antimicrobial properties, potentially through the disruption of bacterial biofilms or direct inhibition of bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits acetylcholinesterase
Antimicrobial EffectsInhibits growth of Methicillin-resistant S. aureus
Oxidative Stress ModulationAffects Nrf2 signaling pathway
CytotoxicityInduces ferroptosis in liver cells

Case Study: Antimicrobial Properties

A study synthesized a library of compounds based on ethyl N-(2-phenethyl) carbamate and identified a potent analogue capable of inhibiting several strains of Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited low to moderate micromolar IC50 values, demonstrating its potential as an antimicrobial agent .

Case Study: Toxicological Assessments

Toxicological studies have shown that exposure to ethyl carbamate can lead to adverse effects such as reduced cell viability and increased oxidative stress markers in liver cells. These findings highlight the dual nature of carbamates; while they possess therapeutic potential, they also require careful evaluation regarding safety and toxicity .

Properties

IUPAC Name

ethyl N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-2-17-13(16)14-8-12-15-11(9-18-12)10-6-4-3-5-7-10/h9-10H,2-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGRNSDOWWLHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=NC(=CS1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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